3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine

Physicochemical profiling LogP comparison drug-likeness

Researchers requiring a bis-pyrazole core with balanced lipophilicity (XLogP3 ~0.3) often face limited supplier options for this precise N1-substitution pattern. This aminopyrazole building block (C10H15N5, MW 205.26) delivers three H-bond acceptors and one H-bond donor for hinge-binding interactions in ATP-competitive kinase inhibitor design. - Purity: 98% (most frequent among major suppliers) - Fsp3 0.4, 2 rotatable bonds for fragment growing - 4-NH2 primary hinge donor, distal 1-methylpyrazole N2 secondary interaction site - 3 HBA, moderate LogP for water-soluble complex preparation when paired with sulfonated or carboxylated counter-ligands - Ideal for structure-activity relationship studies in drug discovery and coordination chemistry

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
Cat. No. B13631006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine
Molecular FormulaC10H15N5
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=CN(N=C2)C)C)N
InChIInChI=1S/C10H15N5/c1-7-10(11)8(2)15(13-7)6-9-4-12-14(3)5-9/h4-5H,6,11H2,1-3H3
InChIKeyCKMJALDVVNWJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-Pyrazole Building Block (CAS 1248803-82-8) Procurement Overview


This compound (C10H15N5, MW 205.26) is a bis-pyrazole building block consisting of a 3,5-dimethyl-1H-pyrazol-4-amine core linked via a methylene bridge to a 1-methyl-1H-pyrazole ring . It belongs to the aminopyrazole class—frequently employed as hinge-binding scaffolds in kinase inhibitor design and as intermediates for Schiff-base ligands and coordination complexes [1][2]. Its computed physicochemical profile (XLogP3 ~0.3, HBD 1, HBA 3, rotatable bonds 2) places it in a distinct property space relative to close structural analogs, directly impacting solubility, membrane permeability, and synthetic tractability [3].

Bis-pyrazole scaffold with dual heterocycle for hinge-binding and chelation design.
Distinct H-bond donor/acceptor pattern supports selective binding interactions.
Moderate computed lipophilicity and balanced polarity distinguish from simpler analogs.

Why Generic Substitution Fails for This Aminopyrazole Scaffold


Within the same N-substituted 3,5-dimethylpyrazol-4-amine family, the nature of the N1 substituent dramatically alters key molecular properties that govern downstream performance. The target compound balances moderate lipophilicity (XLogP3 ~0.3) with two distinct pyrazole rings that provide differentiated metal-coordination and hydrogen-bonding vectors, whereas the unsubstituted core (XLogP3 0.3, HBD 2) exhibits higher polarity and a different hydrogen-bonding profile, and the purely aliphatic isopropyl analog (XLogP3 1.1) is significantly more lipophilic with reduced heteroaromatic contact potential [1][2]. These differences manifest in divergent solubility, logD, and target-binding behavior that cannot be compensated for by simple molar equivalent substitution, making the target compound the only rational choice when both balanced polarity and a second pyrazole ring are required for a specific binding or chelation motif [3].

Unsubstituted core analog
Higher polarity and altered H-bond donor count may shift solubility and binding behavior.
Isopropyl analog
Significantly increased lipophilicity reduces heteroaromatic contact potential, potentially altering selectivity.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Tuning vs. Unsubstituted Core and Aliphatic Analog

The target compound exhibits an XLogP3 of 0.3, which is identical to the unsubstituted 3,5-dimethyl-1H-pyrazol-4-amine core (XLogP3 0.3) but is driven by a different balance of aromatic and polar surface area due to the additional 1-methylpyrazole ring. In contrast, the isopropyl-substituted analog (3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine) has an XLogP3 of 1.1, almost 4-fold higher in calculated logD units, indicating significantly greater lipophilicity [1][2]. This positions the target compound as the optimal choice when a second hydrogen-bond-accepting heterocycle is needed without incurring excessive logP that could compromise aqueous solubility or selectivity profiles [3].

Lipophilicity Comparison
Cross-study comparable
Target XLogP3 0.3 vs. Isopropyl 1.1 (Δ −0.8, ~3.7×)
Supports balanced polarity with extra H-bond acceptor
Computed via XLogP3 (PubChem)
Physicochemical profiling LogP comparison drug-likeness

Hydrogen-Bonding Capacity for Kinase Hinge Binding

The target compound possesses 3 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD), whereas 3,5-dimethyl-1H-pyrazol-4-amine has 2 HBA / 2 HBD, and the isopropyl analog has 2 HBA / 1 HBD [1][2]. The additional HBA arises from the N2 nitrogen of the 1-methylpyrazole ring, providing an extra interaction point for target engagement. In aminopyrazole kinase inhibitors, the 4-amino group and the pyrazole N2 nitrogen commonly form the canonical hinge-binding motif; a second pyrazole ring offers a potential auxiliary binding contact that can enhance affinity and selectivity [3].

H-Bond Acceptor Count
Class-level inference
3 HBA
Additional acceptor may enable auxiliary hinge contact
Computed by Cactvs (PubChem)
Hydrogen-bond acceptor count SAR kinase hinge binding

Fsp3 and Conformational Flexibility for Synthetic Tractability

The target compound has an Fsp3 of 0.4 (Fluorochem computed value), indicating 40% of carbon atoms are sp3-hybridized. This is higher than the isopropyl analog (Fsp3 ≈ 0.375) and the bis-pyrazole analog 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine (Fsp3 ≈ 0.27) [1]. Fsp3 values between 0.25–0.45 are associated with improved clinical success rates due to favorable solubility and reduced aromatic stacking-driven promiscuity [2]. The target compound's 2 rotatable bonds confer sufficient flexibility for induced-fit binding while maintaining a manageable conformational entropy penalty upon target engagement .

Fraction sp3 (Fsp3)
Cross-study comparable
0.40
May support improved solubility and lower promiscuity risk
Calculated from molecular formula
Fsp3 drug-likeness synthetic accessibility

Supplier Purity and Availability for Reproducible SAR

The target compound is commercially supplied at a minimum purity of 98% (Fluorochem, Leyan) as a research-grade material . Several structurally similar analogs, such as 1-(1-ethyl-5-methyl-1H-pyrazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine, are typically offered at lower purity grades (≥97%) and at significantly higher cost (~$793/g vs. the target compound's more accessible pricing) . The target compound's consistent 98% purity specification, combined with documented MDL number (MFCD14621605) and multiple vendor sourcing options, reduces batch-to-batch variability that can confound biological assay interpretation .

Supplier Purity
Cross-study comparable
≥98%
Consistent purity supports reproducible SAR
Vendor catalog specs (Fluorochem, Leyan)
Chemical purity quality control reproducibility

Optimal Research Application Scenarios


Fragment-Based Kinase Inhibitor Design with Dual-Pyrazole Hinge Motif

The target compound's three hydrogen-bond acceptors and moderate logP make it suitable as a core scaffold for developing ATP-competitive kinase inhibitors. The 4-amino group serves as the primary hinge-binding donor, while the distal 1-methylpyrazole N2 can engage a secondary backbone interaction, analogous to interactions observed in JAK2 inhibitors (IC50 values as low as 0.098 µM for closely related 4-aminopyrazole chemotypes ). The compound's Fsp3 of 0.4 and rotatable bond count of 2 provide a favorable entropy-enthalpy balance for fragment growing strategies .

Schiff-Base Ligand Synthesis for Coordination Chemistry

The primary amine group readily reacts with aldehydes and ketones to form Schiff-base ligands that incorporate two distinct pyrazole coordination environments. This structural duality enables the design of heteroleptic metal complexes with differentiated donor properties, as demonstrated in the literature for related 4-aminomethylpyrazole systems . The target compound's LogP of ~0.3 and three HBA sites facilitate the preparation of water-soluble complexes when paired with sulfonated or carboxylated counter-ligands .

Bis-Pyrazole Scaffolds for Antioxidant SAR Studies

Bis-pyrazole scaffolds structurally related to the target compound have demonstrated moderate DPPH radical scavenging activity (IC50 values in the 45–60 µM range) in in vitro antioxidant assays . The target compound's additional nitrogen atoms in the 1-methylpyrazole ring may enhance radical stabilization through extended π-delocalization, making it a candidate for systematic antioxidant structure-activity relationship studies where incremental heteroatom content is varied .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment design
Dual-pyrazole H-bonding profile
Hinge-binding motif and SAR expansion
Schiff-base coordination chemistry
Primary amine reactivity with distinct pyrazole donors
Heteroleptic complex formation and water solubility
Antioxidant SAR studies
Bis-pyrazole π-system for radical stabilization
Radical scavenging assay response
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